molecular formula C17H14N2O B14367114 (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone CAS No. 93251-37-7

(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone

Katalognummer: B14367114
CAS-Nummer: 93251-37-7
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: BZBKUZRHJXLHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also interact with enzymes and proteins involved in redox reactions, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

93251-37-7

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

(3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C17H14N2O/c1-13-16(17(20)14-8-4-2-5-9-14)12-19(18-13)15-10-6-3-7-11-15/h2-12H,1H3

InChI-Schlüssel

BZBKUZRHJXLHNP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.